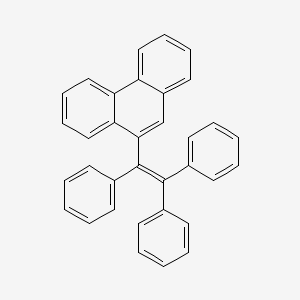
9-(1,2,2-Triphenylvinyl)phenanthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(1,2,2-Triphenylvinyl)phenanthrene is a compound that has garnered significant interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of a phenanthrene core substituted with a triphenylvinyl group, which imparts distinct photophysical and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(1,2,2-Triphenylvinyl)phenanthrene typically involves the functionalization of phenanthrene derivatives. One common method includes the use of 9-hydroxyphenanthrene as a starting material, which undergoes regioselective functionalization to introduce the triphenylvinyl group . The reaction conditions often involve the use of strong bases and solvents such as dichloromethane.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. The use of phenanthrene, a polycyclic aromatic hydrocarbon abundant in coal tar, as a precursor is a plausible approach .
化学反应分析
Types of Reactions: 9-(1,2,2-Triphenylvinyl)phenanthrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenanthrene core or the triphenylvinyl moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that favor substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthrenequinone derivatives, while substitution reactions can produce a variety of functionalized phenanthrene compounds .
科学研究应用
9-(1,2,2-Triphenylvinyl)phenanthrene has found applications in several scientific research areas:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its photophysical properties make it useful in the study of biological systems, particularly in fluorescence-based assays.
Industry: The compound’s unique properties are leveraged in the development of organic light-emitting diodes (OLEDs) and other electronic materials
作用机制
The mechanism by which 9-(1,2,2-Triphenylvinyl)phenanthrene exerts its effects is primarily related to its photophysical properties. The compound exhibits aggregation-induced emission (AIE), where its fluorescence is enhanced upon aggregation. This property is attributed to the restriction of intramolecular rotations, which prevents non-radiative decay pathways and enhances emission . The molecular targets and pathways involved in its action are primarily related to its interaction with light and its ability to emit fluorescence under specific conditions.
相似化合物的比较
Tetraphenylethene derivatives: These compounds also exhibit AIE properties and are used in similar applications.
9,10-Distyrylanthracene derivatives: Known for their mechanochromic properties and use in electronic materials.
Uniqueness: 9-(1,2,2-Triphenylvinyl)phenanthrene stands out due to its specific structural configuration, which imparts unique photophysical properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
属性
分子式 |
C34H24 |
|---|---|
分子量 |
432.6 g/mol |
IUPAC 名称 |
9-(1,2,2-triphenylethenyl)phenanthrene |
InChI |
InChI=1S/C34H24/c1-4-14-25(15-5-1)33(26-16-6-2-7-17-26)34(27-18-8-3-9-19-27)32-24-28-20-10-11-21-29(28)30-22-12-13-23-31(30)32/h1-24H |
InChI 键 |
NEPQSGXASDYIBK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC4=CC=CC=C4C5=CC=CC=C53)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


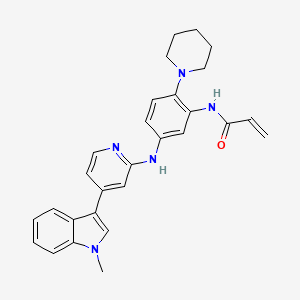
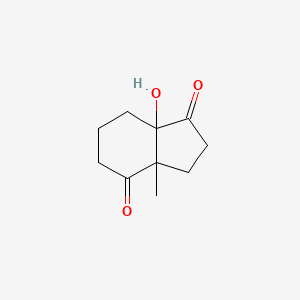
![2-{4-[(4-Methoxyphenyl)methyl]piperazin-2-yl}acetonitrile](/img/structure/B12506260.png)
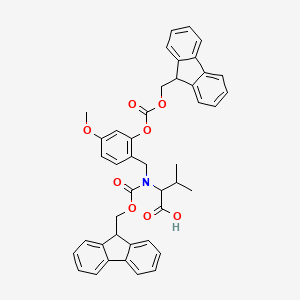
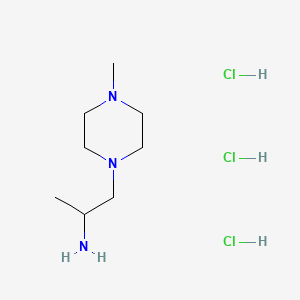
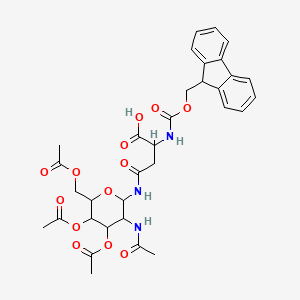
![tert-Butyl 2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12506279.png)
![(2,5-Dioxopyrrolidin-1-yl) 6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate;chloride](/img/structure/B12506286.png)
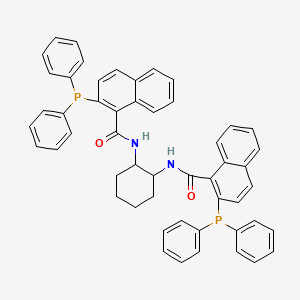
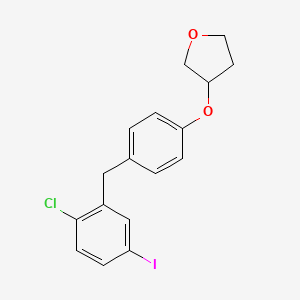
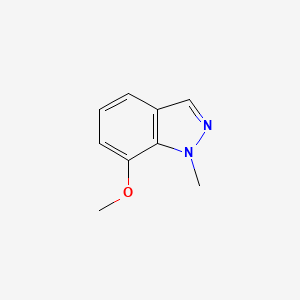
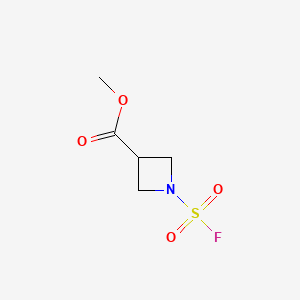
![N-(4-butylphenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12506312.png)
![Methyl 3-[[3-hydroxy-2-(phenylcarbamoyl)but-2-enylidene]amino]thiophene-2-carboxylate](/img/structure/B12506319.png)
